molecular formula C11H12N4OS B13097905 N-Methyl-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)propionamide

N-Methyl-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)propionamide

Cat. No.: B13097905
M. Wt: 248.31 g/mol
InChI Key: KQPISGJBXQGWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)propionamide is a chemical compound that features a unique structure combining a pyridine ring, a thiadiazole ring, and a propionamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)propionamide typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable precursor, such as a thiosemicarbazide, with a carboxylic acid derivative under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a pyridine boronic acid and a halogenated thiadiazole intermediate.

    N-Methylation: The final step involves the methylation of the nitrogen atom in the propionamide group, which can be achieved using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)propionamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the pyridine ring can be reduced to an amine.

    Substitution: The halogen atoms on the thiadiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazoles.

Scientific Research Applications

N-Methyl-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)propionamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-Methyl-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)propionamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: Similar in having a pyridine ring but lacks the thiadiazole and propionamide groups.

    3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Similar in having a methylated pyridine ring but lacks the thiadiazole and propionamide groups.

    3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Similar in having a nitro group on the pyridine ring but lacks the thiadiazole and propionamide groups.

Uniqueness

N-Methyl-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)propionamide is unique due to the combination of the pyridine, thiadiazole, and propionamide groups in its structure. This unique combination imparts specific chemical and physical properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C11H12N4OS

Molecular Weight

248.31 g/mol

IUPAC Name

N-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C11H12N4OS/c1-3-9(16)15(2)11-14-13-10(17-11)8-4-6-12-7-5-8/h4-7H,3H2,1-2H3

InChI Key

KQPISGJBXQGWDL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C)C1=NN=C(S1)C2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.